![molecular formula C22H24N2O B2455216 2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 338748-15-5](/img/structure/B2455216.png)

2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

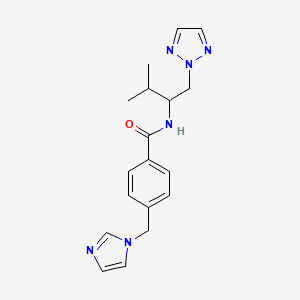

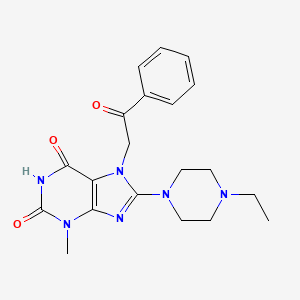

The compound “2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” is a type of benzodiazepine . Benzodiazepines are a class of drugs that have various therapeutic applications . They are widely used as anticonvulsants, antianxiolytics, analgesics, sedatives, and antidepressants .

Synthesis Analysis

The synthesis of benzodiazepines can be achieved through various methods. One such method involves the continuous flow synthesis of benzodiazepines from aminobenzophenones . Another method involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) .Molecular Structure Analysis

The molecular structure of benzodiazepines is complex and can consist of different mixtures of different polypeptide classes (alpha, beta, gamma, etc.) .Chemical Reactions Analysis

Benzodiazepines undergo various chemical reactions. For instance, they can be synthesized from aminobenzophenones in a continuous flow process . They can also be synthesized via the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary. For instance, one synthesized compound was found to be a white solid with a melting point of 121–122 °C .科学的研究の応用

- In silico studies identified FtsZ (a key protein in bacterial cell division) as a potential target for novel antibacterial agents .

- Compound X may have antifungal properties, contributing to the fight against systemic fungal infections .

- These receptors play a crucial role in neurotransmission and are targeted by anxiolytic and sedative drugs .

Antimicrobial Activity

Antifungal Properties

Bioactive Heterocyclic Compounds

GABA Receptor Modulation

Resonance-Stabilized Benzylic Position

Chemical Synthesis and Database References

将来の方向性

作用機序

Target of Action

The primary targets of this compound are yet to be identified. It is known that benzodiazepine derivatives interact with various receptors in the central nervous system .

Mode of Action

Benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The compound is likely to affect the GABAergic pathway, given its structural similarity to other benzodiazepines. This pathway plays a crucial role in inhibitory neurotransmission in the central nervous system .

Result of Action

Benzodiazepines typically result in decreased neuronal excitability and reduced transmission of nerve signals in the brain .

特性

IUPAC Name |

2,3-dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-13-7-9-16(10-8-13)22-21-17(5-4-6-20(21)25)23-18-11-14(2)15(3)12-19(18)24-22/h7-12,22-24H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISDMQLHKDPTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=C(C(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2455137.png)

![Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2455141.png)

![3-[1-Acetyl-5-(2-furanyl)-3-pyrazolidinylidene]-6-bromo-4-phenyl-2-quinolinone](/img/structure/B2455147.png)

![N-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2455149.png)

![(1S,6R,7S)-7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2455153.png)

![N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2455154.png)